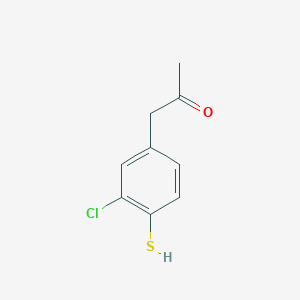

1-(3-Chloro-4-mercaptophenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClOS |

|---|---|

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(3-chloro-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |

InChI Key |

WUSDMZFCRNJDFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)S)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Exploration of Established Synthetic Approaches for Analogous Aryl Thioether Ketones

The construction of molecules like 1-(3-chloro-4-mercaptophenyl)propan-2-one draws upon a rich history of synthetic organic chemistry. Key strategies involve the formation of the aryl-ketone bond, the introduction of the mercapto group, and the specific placement of the chloro substituent.

Alkylation Reactions in the Synthesis of Related Propanones

Alkylation reactions are fundamental to constructing the carbon skeleton of target molecules. In the context of aryl propanones, Friedel-Crafts acylation is a paramount example. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. For instance, a substituted chlorobenzene (B131634) derivative could be acylated with propanoyl chloride in the presence of aluminum chloride (AlCl₃) to install the propan-2-one side chain.

Another relevant strategy is the α-alkylation of a pre-existing ketone. This involves the deprotonation of the α-carbon of a ketone to form a nucleophilic enolate, which then reacts with an alkyl halide. While less direct for the primary synthesis of the aryl propanone backbone, this method is crucial for modifications of the ketone side chain.

| Reaction Type | Reactants | Catalyst/Conditions | Description |

| Friedel-Crafts Acylation | Aromatic Ring, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Introduces an acyl group onto an aromatic ring. |

| α-Alkylation of Ketones | Ketone, Alkyl Halide | Strong Base (e.g., LDA) | Adds an alkyl group to the carbon adjacent to the carbonyl. |

Thiol Addition Strategies for Mercapto Group Incorporation

Introducing a mercapto (thiol) group onto an aromatic ring can be achieved through several established methods. One common approach is the Newman-Kwart rearrangement, which involves the conversion of a phenol (B47542) to a thiophenol. This multi-step process begins with the formation of a thiocarbamate from a phenol, followed by thermal rearrangement and subsequent hydrolysis.

Alternatively, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for thiols, provide a direct route. In this method, an aryl halide (e.g., a dichlorobenzene derivative) is coupled with a thiol or a thiol equivalent using a palladium or copper catalyst. This approach offers good functional group tolerance. Another classical method involves the reaction of an aryl halide with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea, followed by hydrolysis to yield the aromatic thiol.

Functional Group Modification Techniques

Functional group interconversion is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. A common route to ketones is the oxidation of secondary alcohols. A precursor molecule, 1-(3-chloro-4-mercaptophenyl)propan-2-ol, could be oxidized using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, to yield the desired propan-2-one.

Conversely, the ketone functionality itself can be used as a synthetic handle. For example, it can be reduced to an alcohol or converted to other groups, highlighting the versatility of the carbonyl group in synthetic planning.

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | Secondary Alcohol | PCC, DMP, or Swern conditions | Ketone |

| Reduction | Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Amination | Ketone | Amine, NaBH₃CN | Amine |

Bromination and Halogenation Methodologies

Halogenation is a key reaction for introducing chloro and bromo substituents onto aromatic rings or at positions alpha to a carbonyl group.

Aromatic Halogenation: The chlorine atom on the target molecule's ring is typically introduced via electrophilic aromatic substitution. byjus.com This reaction involves treating the aromatic precursor with a halogenating agent, such as chlorine (Cl₂) or bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the nucleophilic aromatic ring. youtube.com The directing effects of existing substituents on the ring are crucial for controlling the position of the incoming halogen.

α-Halogenation of Ketones: The position alpha to a carbonyl group is readily halogenated under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. masterorganicchemistry.comopenstax.org The acid catalyzes the formation of the enol, which then acts as a nucleophile, attacking the halogen (e.g., Br₂). masterorganicchemistry.com This method is generally selective for monohalogenation because the introduced halogen is electron-withdrawing, which deactivates the carbonyl oxygen towards further protonation and subsequent enol formation. wikipedia.org Common reagents include bromine in acetic acid. openstax.org A variety of brominating agents and conditions have been developed to improve yields and substrate scope, including the use of copper(II) bromide (CuBr₂) or microwave irradiation. nih.gov

Development of Novel Synthetic Pathways and Methodological Advancements

While established methods provide a robust foundation, research continues to focus on developing more efficient, selective, and sustainable synthetic routes. This often involves combining known reactions into novel sequences or developing new catalytic systems.

Investigation of Multi-step Processes for Optimized Yield

Flow chemistry, where reactants are continuously pumped through reactors, offers another powerful tool for optimizing multi-step syntheses. vapourtec.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety compared to traditional batch processing. nih.gov The automation of multi-step flow synthesis is a significant area of development, aiming to streamline the production of fine chemicals and pharmaceuticals. nih.gov

A hypothetical multi-step synthesis could begin with a commercially available starting material like 4-chlorophenol. The sequence might involve:

Protection of the thiol group if it is introduced early in the synthesis.

Friedel-Crafts acylation to install the propanone side chain.

Electrophilic chlorination to introduce the second chlorine atom at the desired position, guided by the existing substituents.

Introduction of the sulfur functionality , for example, via reaction with a sulfur nucleophile.

Deprotection of the thiol group in the final step to yield the target compound.

Catalytic Approaches in Mercaptophenyl Ketone Synthesis

The synthesis of mercaptophenyl ketones and related β-aryl-β-mercaptoketones can be significantly enhanced through various catalytic strategies. researchgate.net These approaches offer advantages such as improved reaction rates, higher yields, and milder reaction conditions compared to non-catalytic methods. mdpi.com Catalysis plays a crucial role in directing reaction pathways to favor the desired product while minimizing the formation of byproducts. mdpi.com

One notable catalytic method involves the one-pot, three-component reaction of an aryl aldehyde, an enolizable ketone, and a thiol, which can be efficiently catalyzed by Lewis acids like zirconium chloride (ZrCl₄). researchgate.net This methodology facilitates the synthesis of β-aryl-β-mercapto ketone derivatives in high yields under solvent-free conditions at room temperature. researchgate.net The traditional synthesis of these compounds often involves a two-step process: an initial aldol (B89426) reaction to form an α,β-unsaturated ketone, followed by a thia-Michael addition of a thiol. researchgate.net Catalytic one-pot reactions streamline this process, making it more efficient and aligned with the principles of green chemistry. researchgate.netmdpi.com

Other catalytic systems have also been explored for transformations that are key steps in forming ketone structures. Metal-free oxidation systems, for instance, utilize catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with an oxidant such as Oxone for the synthesis of ketones from alcohols under mild conditions. organic-chemistry.org For the specific construction of the mercaptophenyl linkage, processes often involve the nucleophilic substitution of a halogen on the phenyl ring with a mercaptide ion. This reaction can be carried out in the presence of an alkali metal mercaptide in various liquid media. google.com While not always strictly catalytic in the reactant sense, the choice of medium and base can have catalytic effects on the reaction efficiency.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is a critical step in the synthesis of this compound to ensure high purity and maximize yield. biosynce.com This process involves the systematic evaluation of various parameters, including solvents, reagents, temperature, and pressure.

The choice of solvent and reagents profoundly impacts the outcome of synthetic reactions leading to mercaptophenyl ketones. aidic.itscielo.br Solvents can influence reactant solubility, reaction rates, and even the reaction pathway itself. nih.gov In related mercaptal/ketalization reactions, protic solvents like methanol (B129727) (CH₃OH) have been shown to be highly effective, leading to high product yields. aidic.it In contrast, aprotic solvents such as Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂) may fail to facilitate the reaction. aidic.it The polarity and hydrogen-bonding capability of the solvent are key factors; for instance, solvents with hydrophobic groups can influence the solvation of the complex, potentially enhancing the desired chiral structure in stereoselective reactions. mdpi.com

The selection of reagents, particularly catalysts, is equally crucial. In the synthesis of 1,3-dithiane (B146892) derivatives from ketones, various catalysts such as MeCOCl, POCl₃, and (CH₃)₃SiCl have proven effective in methanol. aidic.it Acetyl chloride (MeCOCl) is often chosen for its cost-effectiveness. aidic.it The concentration and nature of the oxidant are also critical in related syntheses, such as the oxidative coupling of phenylpropanoids, where silver(I) oxide was found to be the most efficient oxidant among several silver(I) reagents tested. scielo.br

The following interactive table summarizes the effect of different solvents on a related mercaptal/ketalization reaction, demonstrating the significant influence of the reaction medium on product yield. aidic.it

Table 1: Effect of Solvents on Mercaptal/Ketalization Reaction Yield aidic.it

| Entry | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃OH | Reflux | 2.5 | 86 |

| 2 | CH₃OH | r.t. | 96 | 87 |

| 3 | C₂H₅OH | Reflux | 8 | 82 |

| 4 | THF | Reflux | / | No Reaction |

Data derived from a study on mercaptal/ketalization reactions, illustrating the principle of solvent influence. aidic.it

Temperature is a critical parameter in the synthesis of mercaptophenyl ketones, directly influencing reaction rates and selectivity. Generally, higher reaction temperatures lead to faster reaction rates. aidic.it For example, in the MeCOCl-catalyzed mercaptal/ketalization reaction, increasing the temperature from room temperature to reflux significantly shortens the reaction time. aidic.it

The effect of pressure on the synthesis of this compound is less commonly documented in standard literature for this type of reaction. Most related syntheses are performed at atmospheric pressure. Significant pressure changes are typically employed for reactions involving gaseous reagents or when trying to influence the equilibrium of a reaction with a change in the number of moles of gas. For the liquid-phase reactions typical in the synthesis of this compound, pressure is not generally considered a primary variable for optimization.

Stereoselective Synthesis and Enantiomeric Control in Related Structures

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for related chiral ketone structures that are important in pharmaceuticals and other biologically active compounds. google.com Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Enantiomeric control can be achieved through several strategies. One common method is the use of chiral catalysts in asymmetric reactions. For instance, chiral ruthenium(II) complexes have been used for highly stereoselective cyclopropanation of α,β-unsaturated carbonyl compounds. mdpi.com Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for their separation. Dynamic kinetic resolution is an advanced form of this, where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. google.com This has been applied to the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a structurally related chiral alcohol, using a lipase (B570770) enzyme as a resolution catalyst and an acidic resin for racemization. google.com

In the synthesis of peptidyl ketones, careful selection of ligands for a palladium catalyst system was crucial to achieve cross-coupling with complete retention of stereochemistry at ambient temperature. nih.gov The use of triethylphosphite as a ligand was key to preventing an undesired side reaction that would have eroded the enantiomeric purity. nih.gov These examples underscore the importance of meticulous reaction design and catalyst selection to control the three-dimensional architecture of molecules in related ketone syntheses.

Advanced Spectroscopic and Structural Characterization for Research Purposes of 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the carbon-hydrogen framework of 1-(3-chloro-4-mercaptophenyl)propan-2-one can be unambiguously established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is dictated by the presence of the chloro, mercapto, and propan-2-one substituents on the phenyl ring.

The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The mercapto proton (S-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent and may be confirmed by D₂O exchange. The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet, while the terminal methyl protons of the propanone moiety will also present as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H | 7.0 - 7.5 | Multiplet | 3H |

| Mercapto SH | 3.5 - 4.5 | Broad Singlet | 1H |

| Methylene CH₂ | ~3.7 | Singlet | 2H |

| Methyl CH₃ | ~2.2 | Singlet | 3H |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

The carbonyl carbon of the ketone is expected to appear at a significantly downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts being influenced by the electron-donating mercapto group and the electron-withdrawing chloro and acetylmethyl groups. The methylene and methyl carbons of the propanone side chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 200 - 210 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-S | 125 - 130 |

| Aromatic C-C | 120 - 140 |

| Methylene CH₂ | 45 - 55 |

| Methyl CH₃ | 25 - 35 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. For this compound, this would be particularly useful in assigning the signals of the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, as well as assigning the protonated aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone functional group. The S-H stretching vibration of the mercapto group will also be present, typically as a weaker and sharper band than an O-H stretch. The aromatic C=C stretching vibrations will appear in their characteristic region. Other notable vibrations include C-H stretching for both aromatic and aliphatic protons, and the C-Cl stretch.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in observing the C-S and S-H vibrations, as well as the aromatic ring vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 |

| S-H (Mercaptan) | Stretch | 2550 - 2600 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

| C-S | Stretch | 600 - 700 |

Note: Predicted values are based on typical frequency ranges for these functional groups.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉ClOS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula.

The mass spectrum would also reveal a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of an acetyl cation (CH₃CO⁺) and a substituted benzyl (B1604629) radical.

Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring, resulting in a substituted benzyl cation.

Loss of small molecules: Elimination of neutral molecules such as CO.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The solid-state structure would reveal the orientation of the propan-2-one substituent relative to the plane of the phenyl ring. Intermolecular interactions, such as potential hydrogen bonding involving the mercapto group (S-H···O=C), and dipole-dipole interactions arising from the polar C-Cl and C=O bonds, would be elucidated. These interactions are crucial in understanding the packing of the molecules in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| V (ų) | ~1030 |

| Z | 4 |

Note: These are hypothetical values based on typical data for similar small organic molecules and serve for illustrative purposes only.

Computational and Theoretical Investigations of 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. By approximating the electron density of a system, DFT can provide valuable insights into various chemical phenomena.

Molecular Orbital Analysis and Charge Distribution

A fundamental aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 1-(3-chloro-4-mercaptophenyl)propan-2-one, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the mercapto (-SH) group and the phenyl ring, which are susceptible to electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group of the propan-2-one moiety and the chloro-substituted phenyl ring, indicating these as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In a hypothetical MEP map for this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and chlorine atoms, as well as the sulfur atom of the mercapto group, signifying regions prone to electrophilic interaction. Positive potential (blue) would be found around the hydrogen atoms, particularly the one attached to the sulfur atom, indicating sites for nucleophilic interaction.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are also widely employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra would be of significant interest.

Vibrational Frequencies (IR Spectra): DFT can calculate the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. Key vibrational frequencies would include the C=O stretching of the ketone, the S-H stretching of the mercapto group, and various C-H and C-C stretching and bending modes of the aromatic ring and the propanone side chain.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Electronic Transitions (UV-Visible Spectra): Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the UV-Visible absorption spectrum. The transitions would likely involve π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamic behavior of a molecule.

For this compound, MD simulations would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). The simulations would track the rotation around single bonds, such as the bond connecting the phenyl ring to the propanone moiety, to identify the most stable spatial arrangements. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, including biological targets.

In Silico Approaches for Ligand-Target Interaction Prediction

In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule (ligand) might interact with a macromolecular target, such as a protein or a nucleic acid. These techniques are a cornerstone of modern drug discovery and development.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking simulations would be employed to predict the binding orientation and affinity of this compound with various biologically relevant protein targets. The choice of target proteins would depend on the therapeutic area of interest. For instance, if the compound is being investigated as an anticancer agent, potential targets could include kinases, proteases, or other enzymes involved in cancer cell proliferation and survival. The docking process involves placing the ligand into the binding site of the protein and evaluating the steric and energetic fit.

Prediction of Binding Modes and Interaction Energies

The output of a molecular docking study provides detailed information on the predicted binding mode of the ligand within the active site of the target protein. This includes the specific amino acid residues that the ligand interacts with and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The interaction energy, often expressed as a docking score or binding affinity (e.g., in kcal/mol), is a quantitative measure of the strength of the ligand-target interaction. A more negative binding energy generally indicates a more favorable and stable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Description |

| Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | Leu12, Val20, Ala45, Lys67, Asp134 |

| Types of Interactions | Hydrogen bond with Asp134 (via -SH group), Hydrophobic interactions with Leu12, Val20, and Ala45. |

Note: This data is hypothetical and would be the result of a specific molecular docking simulation with a defined protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights in Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By quantifying how variations in molecular features affect a compound's efficacy or toxicity, QSAR models serve as predictive tools in drug discovery and development. nih.govnih.gov These models are instrumental in understanding the underlying mechanisms of action, optimizing lead compounds, and prioritizing the synthesis of new molecules with potentially enhanced therapeutic properties. mdpi.com In the context of compounds analogous to this compound, QSAR studies provide valuable insights into the structural requirements for their biological activity.

The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors and the subsequent generation of a statistically significant mathematical model. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. mdpi.com

For analogous mercapto- and phenyl-containing compounds, a variety of descriptors are typically calculated using specialized software. For instance, software like PaDEL-Descriptor or Alva descriptor can compute a wide range of descriptors from the molecular structure. medwinpublishers.com The initial molecular geometries are often optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a more accurate representation of the molecule's three-dimensional structure. ufv.br

Commonly calculated descriptor classes include:

Physicochemical Descriptors: These describe properties like hydrophobicity (logP), molar refractivity, and polarizability, which influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing information about its size, shape, and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and atomic charges. researchgate.netnih.gov These descriptors are crucial for understanding the reactivity of the molecule and its potential to interact with biological targets. researchgate.net

Once the descriptors are calculated, a dataset is compiled containing the descriptor values and the corresponding biological activity for a series of analogous compounds. This dataset is typically divided into a training set, used to build the QSAR model, and a test set, used to validate its predictive power. ufv.br

Several statistical methods can be employed to generate the QSAR model. Multiple Linear Regression (MLR) is a common approach that establishes a linear relationship between the biological activity and a set of descriptors. medwinpublishers.com More advanced techniques, such as the Genetic Function Algorithm (GFA), can be used to select the most relevant descriptors and build more complex, non-linear models. ufv.br The statistical quality and predictive ability of the generated model are assessed using various parameters, including the coefficient of determination (R²), the adjusted R² (R²adj), and the cross-validation R² (Q²). ufv.br

Table 1: Representative Molecular Descriptors Used in QSAR Modeling of Analogous Compounds

| Descriptor Class | Descriptor Example | Description | Potential Relevance to Activity |

| Physicochemical | LogP | Octanol-water partition coefficient | Reflects the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |

| Topological | Wiener Index | A measure of the molecule's compactness. | Can be related to the steric fit of the molecule in a receptor binding pocket. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons in a chemical reaction. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons in a chemical reaction. |

| Quantum-Chemical | HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

A well-validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect. nih.gov The interpretation of the QSAR model allows medicinal chemists to understand the structure-activity relationship (SAR) and make informed decisions in the design of more potent and selective analogues. ljmu.ac.uk

For compounds analogous to this compound, QSAR studies have highlighted the importance of several structural features:

Hydrophobicity: The lipophilicity of the molecule, often quantified by logP, is frequently a key determinant of biological activity. A certain degree of hydrophobicity is generally required for the compound to traverse biological membranes and reach its target. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Electronic Effects: The electronic properties of the substituents on the phenyl ring can significantly influence the compound's activity. Quantum-chemical descriptors such as the HOMO and LUMO energies and the HOMO-LUMO gap are often correlated with activity. researchgate.net For instance, electron-withdrawing or electron-donating groups can modulate the reactivity of the mercapto group or the interaction of the molecule with its biological target. nih.gov

Steric Factors: The size and shape of the molecule, as described by topological and steric descriptors, play a crucial role in its interaction with the target protein. The presence of bulky substituents can either enhance binding by promoting favorable van der Waals interactions or hinder it due to steric clashes.

Table 2: Illustrative Correlation of Descriptors with Biological Activity in Analogous Compounds

| Descriptor | Correlation with Activity | Interpretation of Structural Influence |

| LogP | Positive | Increased hydrophobicity may enhance membrane permeability and target interaction. |

| HOMO-LUMO Gap | Negative | A smaller energy gap suggests higher reactivity, which may be important for the mechanism of action. |

| Molecular Weight | Negative | Larger molecules may experience steric hindrance at the binding site, reducing activity. |

| Presence of H-bond donors | Positive | The ability to form hydrogen bonds can be crucial for specific interactions with the biological target. |

By systematically analyzing the relationships between structural descriptors and biological activity, QSAR modeling provides a powerful framework for understanding the mechanistic basis of action for compounds analogous to this compound and for guiding the rational design of new therapeutic agents.

Chemical Reactivity and Mechanistic Transformation Pathways of 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Reactions Involving the Mercapto (-SH) Functional Group

The sulfur atom of the mercapto group is highly nucleophilic and susceptible to oxidation, making it a versatile handle in chemical synthesis.

The thiol group of 1-(3-chloro-4-mercaptophenyl)propan-2-one can be readily oxidized under various conditions. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) in controlled amounts, typically lead to the formation of the corresponding disulfide. This reaction proceeds through a radical mechanism or via a sulfenic acid intermediate.

Table 1: Oxidation Products of the Mercapto Group

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Mild (e.g., I₂, air) | Disulfide | Ambient temperature |

Conversely, the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) results in the oxidation of the thiol to a sulfonic acid (-SO₃H). This transformation involves several intermediate oxidation states, including sulfenic (-SOH) and sulfinic (-SO₂H) acids.

The mercapto group is a potent nucleophile and can participate in a variety of addition and substitution reactions. For instance, it can undergo nucleophilic addition to activated alkenes in a process known as thiol-ene coupling. This reaction is often initiated by radicals or light and proceeds with high efficiency.

Furthermore, the thiolate anion, formed by deprotonation of the thiol with a base, is an even stronger nucleophile. It can readily participate in Sₙ2 reactions, displacing leaving groups from alkyl halides to form thioethers. The reactivity in these substitutions is influenced by the nature of the alkyl halide and the reaction solvent.

In more complex synthetic routes, the mercapto group can be employed in various thiol-mediated reactions. For example, it can be used in the formation of thiazole (B1198619) rings, which are important structural motifs in many biologically active compounds. This often involves condensation with a compound containing an α-haloketone functionality. The initial nucleophilic attack by the sulfur is followed by cyclization and dehydration to yield the thiazole ring.

Reactivity of the Propan-2-one Moiety

The ketone functional group in this compound also offers several avenues for chemical modification, primarily through reactions at the carbonyl carbon and the adjacent α-carbons.

The carbonyl group of the propan-2-one moiety can be reduced to a secondary alcohol, 1-(3-chloro-4-mercaptophenyl)propan-2-ol. smolecule.com This reduction can be achieved using a variety of reducing agents. smolecule.com

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Selectivity | Typical Solvent |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Good for ketones and aldehydes | Alcohols (e.g., methanol (B129727), ethanol) |

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, typically in an alcoholic solvent. smolecule.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. A subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less selective and requires anhydrous conditions. smolecule.com

The propan-2-one moiety can undergo enolization in the presence of either an acid or a base to form an enol or an enolate, respectively. The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions.

Under acidic conditions, the ketone can be converted to its enol tautomer. This enol can also react with electrophiles, for instance, in acid-catalyzed halogenation at the α-position. The presence of the electron-withdrawing chloro- and mercapto-substituted phenyl ring can influence the acidity of the α-protons and the stability of the enolate intermediate.

Transformations of the Chloro-Substituted Aromatic Ring

A detailed analysis in this section would typically involve discussing reactions where the chlorine atom on the benzene (B151609) ring is substituted or plays a key role in a transformation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, where a nucleophile would replace the chlorine atom. masterorganicchemistry.comyoutube.comlibretexts.org For a comprehensive discussion, research data would be required, including:

Examples of Nucleophiles: Documented reactions with various nucleophiles (e.g., alkoxides, amines, thiolates).

Reaction Conditions: Specifics on solvents, temperatures, and catalysts used to achieve the substitution.

Reaction Kinetics and Yields: Data on reaction rates and product yields to understand the feasibility and efficiency of the transformation.

Mechanistic Insights: Studies, potentially including kinetic isotope effect experiments or computational analyses, to confirm the reaction proceeds via a Meisenheimer complex or a concerted mechanism. nih.govnih.gov

Currently, no such studies specific to this compound are available in the public domain.

Influence of Halogen on Aromatic Ring Reactivity

The chlorine atom, being a halogen, influences the reactivity of the aromatic ring through competing inductive and resonance effects. Generally, halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. libretexts.org In the context of nucleophilic aromatic substitution, the high electronegativity of chlorine makes the carbon atom it is attached to electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The presence of other substituents, like the mercapto and propan-2-one groups, would also significantly modulate the ring's electron density and reactivity.

A thorough analysis would require:

Comparative Reactivity Studies: Experimental data comparing the reaction rates of this compound with analogous compounds lacking the chloro group or having other halogens.

Computational Chemistry Data: Density Functional Theory (DFT) calculations to map the electron density of the aromatic ring and predict sites of reactivity.

Such specific data for this compound has not been found in published literature.

Exploration of Novel Reaction Pathways and Catalytic Applications

This section would focus on any unique reactivity or uses of the compound as a catalyst or in catalytic systems. This could include:

Novel Transformations: Reports of the compound undergoing unexpected or unconventional reactions.

Catalyst Development: Use of the compound or its derivatives as a ligand for a metal catalyst or as an organocatalyst itself. The mercapto group, for instance, could potentially coordinate with metal centers.

Applications in Synthesis: Its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals or materials. For instance, a structurally related compound, 1-chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one, is noted for its potential in medicinal chemistry and as a synthetic intermediate. smolecule.com

Without specific research, any discussion on novel pathways or catalytic uses for this compound remains speculative.

Investigation of Biological Interactions and Mechanistic Modulations by 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Exploration of Enzyme Inhibition Mechanisms

Enzyme inhibitors are broadly classified based on their mode of interaction with the target enzyme, primarily as either covalent or non-covalent inhibitors. The chemical structure of 1-(3-Chloro-4-mercaptophenyl)propan-2-one, featuring a reactive α-chloroketone and a nucleophilic mercapto group, suggests the potential for both types of interactions.

Covalent inhibitors form a stable, irreversible bond with the enzyme, typically leading to complete and prolonged inactivation. The α-chloroketone moiety in this compound is a classic electrophilic "warhead" known to react with nucleophilic residues in an enzyme's active site.

One of the most common targets for such electrophiles is the sulfhydryl group of cysteine residues, which are key catalytic components of enzymes like cysteine proteases. The inhibition mechanism would likely involve the nucleophilic attack of the cysteine thiolate on the carbon atom bearing the chlorine, resulting in the displacement of the chloride and the formation of a stable thioether linkage. This irreversible modification of the active site cysteine would abolish the enzyme's catalytic activity.

A pertinent example of a similar mechanism is the inactivation of GABA transaminase by the structurally analogous compound, 3-chloro-1-(4-hydroxyphenyl)propan-1-one. This compound was found to be a time-dependent, irreversible inhibitor of the enzyme, with evidence suggesting that the inactivation occurs at the active site. nih.gov This precedent strongly supports the hypothesis that this compound could act as a covalent inhibitor of enzymes with susceptible active site nucleophiles.

Table 1: Potential Covalent Inhibition of Cysteine Protease by this compound

| Step | Description | Chemical Representation |

| 1. Initial Binding | The inhibitor binds to the active site of the cysteine protease through non-covalent interactions. | Enzyme-SH + Inhibitor-Cl |

| 2. Nucleophilic Attack | The deprotonated cysteine residue (thiolate) in the active site performs a nucleophilic attack on the carbon atom bonded to the chlorine atom of the inhibitor. | Enzyme-S⁻ + Inhibitor-Cl → |

| 3. Covalent Adduct Formation | A covalent thioether bond is formed between the enzyme and the inhibitor, and the chlorine atom is eliminated as a chloride ion. This results in the irreversible inactivation of the enzyme. | Enzyme-S-Inhibitor + Cl⁻ |

Prior to any covalent modification, this compound would first need to bind to the enzyme's active site or an allosteric site through a series of non-covalent interactions. These interactions, while individually weak, collectively contribute to the binding affinity and specificity of the inhibitor.

The aromatic ring of the compound can participate in several types of non-covalent interactions:

Hydrophobic Interactions: The phenyl ring can interact with nonpolar amino acid residues in a hydrophobic pocket of the protein.

Van der Waals Forces: These are weak, short-range electrostatic attractions between the inhibitor and the protein.

Hydrogen Bonding: The mercapto group (-SH) and the ketone group (C=O) can act as hydrogen bond donors and acceptors, respectively, forming hydrogen bonds with appropriate residues in the binding site.

Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

While covalent inhibition is a strong possibility, it is also conceivable that the compound could act as a reversible, non-covalent inhibitor if the activation energy for the covalent reaction is sufficiently high or if the binding orientation is not conducive to reaction. Furthermore, binding to an allosteric site could induce a conformational change in the enzyme that alters the active site's geometry, thereby inhibiting its function without direct covalent modification of the catalytic residues.

Modulations of Protein Function and Biomolecular Interactions

The binding of this compound to a target protein is expected to modulate its function. This modulation is a direct consequence of the binding event and any subsequent conformational changes.

The affinity of this compound for its target protein is a critical determinant of its inhibitory potency. This affinity is quantified by the dissociation constant (Kd) for non-covalent binding or the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) for covalent inhibitors.

Experimental techniques to determine these parameters include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine Kd, enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): Monitors the binding of the inhibitor to an immobilized protein in real-time to determine association and dissociation rate constants.

Enzyme Kinetics Assays: For covalent inhibitors, progress curves of the enzymatic reaction in the presence of various inhibitor concentrations can be analyzed to determine kinact and KI.

The binding affinity will be influenced by the sum of all non-covalent interactions and the efficiency of the covalent reaction, if one occurs.

Table 2: Hypothetical Binding Affinities for this compound with a Target Cysteine Protease

| Parameter | Hypothetical Value | Significance |

| Kd (non-covalent) | 10 µM | Represents the initial reversible binding affinity before covalent modification. |

| kinact | 0.1 s⁻¹ | The maximum rate of enzyme inactivation at saturating inhibitor concentrations. |

| KI | 5 µM | The concentration of inhibitor that gives half-maximal rate of inactivation. |

| kinact/KI | 20,000 M⁻¹s⁻¹ | The second-order rate constant, which is a measure of the inhibitor's efficiency. |

The binding of a ligand to a protein often induces conformational changes, which can range from subtle side-chain rearrangements to large-scale domain movements. These changes can be integral to the mechanism of inhibition.

For this compound, initial non-covalent binding could induce a conformational change that optimally positions the active site nucleophile for attack on the α-chloroketone. This "induced fit" mechanism can enhance the rate of covalent modification.

Techniques to study these conformational changes include:

X-ray Crystallography: Can provide a high-resolution three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode and any structural rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the dynamics of the protein and changes in the chemical environment of specific atoms upon inhibitor binding.

Circular Dichroism (CD) Spectroscopy: Can detect changes in the secondary structure of the protein upon ligand binding.

Cellular Pathway Perturbations in in vitro or in vivo (non-human) Research Models

The inhibition of a specific enzyme by this compound would have downstream effects on the cellular pathways in which that enzyme participates. For instance, if the target is a key protease involved in a signaling cascade, its inhibition could lead to the upregulation or downregulation of that pathway.

To investigate these effects, in vitro studies using cell cultures or in vivo studies in non-human model organisms would be necessary. Methodologies to assess cellular pathway perturbations include:

Western Blotting: To measure changes in the protein levels of key components of a pathway.

Quantitative Polymerase Chain Reaction (qPCR): To measure changes in the gene expression of pathway components.

Metabolomics: To analyze changes in the cellular concentrations of metabolites within a pathway.

Phenotypic Assays: To observe changes in cellular behavior, such as proliferation, apoptosis, or migration, that are regulated by the targeted pathway.

For example, if this compound were to inhibit a protease involved in apoptosis, one might observe a decrease in cell death in response to an apoptotic stimulus in cell culture experiments.

Identification of Modulated Biochemical Pathways

There is currently no available data in peer-reviewed literature or public research databases identifying specific biochemical pathways that are modulated by this compound. Scientific investigation into the compound's interactions with biological systems, which would be necessary to identify such pathways, does not appear to have been published.

Cellular Response Phenotypes and Underlying Molecular Mechanisms

Similarly, information regarding the cellular response phenotypes induced by this compound is absent from the public scientific record. Without experimental data, it is impossible to detail the specific phenotypic changes in cells upon exposure to the compound or to elucidate the molecular mechanisms that would govern such responses.

Design, Synthesis, and Evaluation of Derivatives and Structural Analogues of 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Rational Design Strategies for Targeted Structural Modification

The rational design of new chemical entities based on the 1-(3-chloro-4-mercaptophenyl)propan-2-one scaffold involves a systematic approach to modify its constituent parts: the chloro and mercapto groups, the propanone backbone, and the aromatic ring. These modifications are guided by established medicinal chemistry principles to probe the chemical space around the lead compound.

Bioisosterism is a fundamental strategy in drug design, involving the substitution of atoms or functional groups with others that possess similar physicochemical properties to enhance a molecule's biological activity or to modulate its pharmacokinetic profile. nih.govnih.govresearchgate.netfrontiersin.org

For the chloro group, a common bioisosteric replacement is the methyl group, given their similar van der Waals radii. Other halogens, such as fluorine and bromine, can also be explored to modulate electronic and lipophilic properties. Non-classical bioisosteres like the trifluoromethyl (-CF3) or cyano (-CN) groups can be introduced to alter the electronic nature of the aromatic ring significantly. researchgate.net

The mercapto (-SH) group, a hydrogen bond donor and a potential site for metabolic oxidation, can be replaced with a hydroxyl (-OH) or an amino (-NH2) group to explore changes in hydrogen bonding capacity and polarity. nih.gov To increase metabolic stability, the thiol can be alkylated to form a thioether (-S-R) or oxidized to a sulfoxide (B87167) (-SO-R) or sulfone (-SO2-R).

Table 1: Potential Bioisosteric Replacements for Chloro and Mercapto Groups

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Chloro (-Cl) | Methyl (-CH3) | Similar size and lipophilicity. |

| Fluorine (-F) | Increases metabolic stability, alters electronics. | |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, increases lipophilicity. | |

| Cyano (-CN) | Alters electronic properties and polarity. | |

| Mercapto (-SH) | Hydroxyl (-OH) | Similar size, alters hydrogen bonding potential. |

| Amino (-NH2) | Introduces basicity, alters hydrogen bonding. | |

| Thioether (-S-CH3) | Increases lipophilicity, blocks metabolic oxidation. |

Modifications to the backbone can include:

Chain length variation: Extending or shortening the alkyl chain (e.g., ethanone (B97240) or butanone derivatives) can alter the spatial relationship between the aromatic ring and the terminal group.

Introduction of rigidity: Incorporating double bonds or cyclic structures (e.g., cyclopropyl) can restrict conformational flexibility, which may lead to a more favorable binding entropy. researchgate.net

Ketone modification: The carbonyl group can be reduced to a hydroxyl group, converted to an oxime, or replaced with other functional groups such as an amide or an ester to investigate the importance of the hydrogen bond accepting capability of the ketone.

The substitution pattern on the aromatic ring significantly influences the electronic properties and the orientation of the molecule within a binding pocket. While the parent compound is substituted at positions 3 and 4, further substitutions on the phenyl ring can be explored. Introducing small alkyl groups, methoxy (B1213986) groups, or additional halogen atoms at other positions can provide insights into the steric and electronic requirements for activity. These substitutions can be guided by the Topliss scheme, a systematic method for analog synthesis in medicinal chemistry.

Synthesis of Analogues with Varied Substituents and Core Structures

The synthesis of analogues of this compound would likely commence from commercially available substituted phenols or anilines. For instance, the synthesis of the parent compound could be envisioned starting from 2-chloro-4-nitrophenol, which can be converted to the corresponding aniline (B41778) and subsequently diazotized to introduce the mercapto group. The resulting 3-chloro-4-mercaptophenol could then be subjected to reactions to introduce the propanone side chain.

A general synthetic approach for creating a library of analogues would involve the preparation of a key intermediate, such as a 3-chloro-4-mercaptophenyl derivative, which can then be elaborated through various chemical transformations. For example, Friedel-Crafts acylation of a protected 2-chloro-1-mercaptobenzene derivative could install the propanone side chain. Subsequent modifications of the chloro and mercapto groups, as well as further substitutions on the aromatic ring, could then be carried out.

The synthesis of analogues with modified backbones would require different starting materials or synthetic routes. For example, the synthesis of an analogue with an ethylene (B1197577) glycol linker in place of the propanone chain would necessitate a different chemical strategy, possibly involving etherification of the corresponding phenol (B47542).

Systematic Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

Systematic SAR studies are essential to understand how different structural features of the this compound scaffold contribute to its biological activity. drugdesign.org By synthesizing and testing a series of related compounds, researchers can build a model of the pharmacophore and identify key interactions with the biological target.

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements are likely to include:

A hydrogen bond acceptor: The carbonyl oxygen of the propanone group is a potential hydrogen bond acceptor.

A hydrogen bond donor/acceptor: The mercapto group can act as both a hydrogen bond donor and acceptor.

A hydrophobic aromatic region: The substituted phenyl ring provides a hydrophobic surface for interaction with nonpolar regions of a binding site.

A halogen bond donor: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

By systematically modifying each of these elements and observing the effect on biological activity, a detailed SAR can be established. For example, if replacing the ketone with an alcohol leads to a significant loss of activity, it would suggest that the hydrogen bond accepting capability of the carbonyl is a critical pharmacophoric feature. Similarly, if replacing the chloro group with a methyl group of similar size retains activity, it might indicate that the primary role of the chloro group is steric rather than electronic.

Table 2: Hypothetical SAR Data for Analogues of this compound

| Compound ID | R1 (at C3) | R2 (at C4) | Backbone | Relative Activity |

|---|---|---|---|---|

| Parent | -Cl | -SH | -CH2C(=O)CH3 | 1 |

| Analogue 1 | -CH3 | -SH | -CH2C(=O)CH3 | 0.8 |

| Analogue 2 | -Cl | -OH | -CH2C(=O)CH3 | 0.5 |

| Analogue 3 | -Cl | -S-CH3 | -CH2C(=O)CH3 | 1.2 |

| Analogue 4 | -Cl | -SH | -CH2CH(OH)CH3 | 0.2 |

This systematic approach of design, synthesis, and evaluation allows for the deconvolution of the structural requirements for the biological activity of this compound and its derivatives, paving the way for the development of more potent and selective agents.

Elucidation of Optimal Structural Requirements for Specific Interactions

The exploration of derivatives of this compound reveals several key structural features that are critical for modulating interactions with biological targets. Structure-activity relationship (SAR) studies on analogous scaffolds, such as β-aryl-β-mercapto ketones, provide insights into the optimal requirements for activity. nih.gov The core structure, consisting of a substituted phenyl ring linked to a mercaptopropanone chain, allows for systematic modification to probe interactions with target proteins.

The reactivity and biological interactions of this class of compounds are significantly influenced by its functional groups. smolecule.com The mercapto (-SH) group, in particular, can interact with biological molecules, potentially influencing enzyme activity. smolecule.com Modifications at this position, such as oxidation to sulfoxides or sulfonic acids, can alter the compound's electronic properties and hydrogen bonding capacity, thereby affecting target binding. smolecule.com

In a study on related 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, the addition of a tertiary amine basic side chain, a pharmacophore found in drugs like Tamoxifen, was shown to improve cytotoxic effects on breast cancer cells. nih.gov This suggests that appending larger, flexible side chains to the core structure of this compound could enhance its biological activity by enabling interactions with secondary binding sites or improving pharmacokinetic properties. nih.gov

The following table summarizes hypothetical SAR findings based on common observations in medicinal chemistry for this class of compounds.

| Compound Modification (Relative to Parent Compound) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|

| Replacement of 3-Chloro with 3-Fluoro | Increase metabolic stability and alter electronic profile. | Potentially maintained or slightly decreased activity due to smaller size and higher electronegativity. |

| Addition of a 5-methoxy group to the phenyl ring | Introduce an electron-donating group to probe electronic requirements. | Activity may decrease or increase depending on whether the binding pocket favors electron-rich moieties. |

| Alkylation of the mercapto (-SH) group to a thioether (-S-CH3) | Remove the acidic proton and block potential covalent interactions. | Likely significant decrease in activity if thiol interaction is critical for the mechanism of action. |

| Extension of the propanone chain to a butanone | Probe steric tolerance in the binding site. | Activity may decrease if the binding pocket is sterically constrained. |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on analogous molecules can further elucidate these requirements by indicating favorable and unfavorable sites for steric, hydrophobic, and electropositive groups to improve activity. nih.gov

Impact of Stereochemistry on Molecular Interactions and Biological Activities

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, as enzymes, receptors, and other protein targets are themselves chiral. nih.govmalariaworld.org While this compound is an achiral molecule, many of its derivatives and structural analogues can possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). researchgate.netbiomedgrid.com The spatial arrangement of atoms in these isomers can lead to profound differences in their biological activities. biomedgrid.com

The introduction of a chiral center can occur through various synthetic modifications. For example, reduction of the ketone in the propan-2-one moiety to a hydroxyl group would create a chiral center at the C2 position of the propane (B168953) chain. The resulting (R)- and (S)-enantiomers, despite having identical chemical formulas and connectivity, could exhibit vastly different potencies. One enantiomer (the eutomer) may fit perfectly into a binding site, leading to the desired biological effect, while the other (the distomer) may be less active, inactive, or even mediate off-target toxicity. researchgate.net

A compelling example of the pivotal role of stereochemistry is found in studies of 3-Br-acivicin and its derivatives. nih.govmalariaworld.org Research on the different stereoisomers of this compound revealed that only the naturally configured (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed not only to differences in binding affinity with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), but also to stereoselective cellular uptake. nih.govmalariaworld.org The biological data suggested that the active isomers were likely recognized by L-amino acid transport systems, which facilitated their entry into the cell, while the other isomers were not. nih.gov

This highlights a dual role for stereochemistry:

Pharmacodynamic Selectivity: Affecting the direct interaction with the biological target. Molecular modeling can reveal the specific stereochemical requirements for an efficient interaction leading to target modulation. nih.govmalariaworld.org

Pharmacokinetic Selectivity: Influencing absorption, distribution, metabolism, and excretion (ADME) properties, such as uptake by stereoselective transporters. nih.gov

The table below, adapted from findings on 3-Br-acivicin derivatives, illustrates how stereochemistry can dramatically impact biological activity, a principle directly applicable to chiral derivatives of this compound. nih.gov

| Compound Isomer | Stereochemical Configuration | Relative Antiplasmodial Activity | Inhibition of Target Enzyme (PfGAPDH) |

|---|---|---|---|

| Isomer 1 | (5S, αS) - Natural | High | Active |

| Isomer 2 | (5R, αR) - Unnatural | Low / Inactive | Active |

| Isomer 3 | (5S, αR) - Unnatural | Low / Inactive | Inactive |

| Isomer 4 | (5R, αS) - Unnatural | Low / Inactive | Inactive |

Potential Research Applications and Future Directions for 1 3 Chloro 4 Mercaptophenyl Propan 2 One

Utility as a Molecular Probe in Biochemical Research

Molecular probes are small molecules used to study biological systems, such as proteins and enzymes. The value of 1-(3-chloro-4-mercaptophenyl)propan-2-one as a potential molecular probe stems from its inherent reactivity. The mercapto (-SH) group can interact with biological molecules, potentially influencing enzyme activity and protein function. smolecule.com The α-chloroketone moiety is a known reactive group that can covalently modify specific amino acid residues in proteins, such as cysteine, histidine, and lysine. This targeted reactivity could allow for the development of probes to label and study the function of particular proteins.

For instance, the mercapto group could engage in disulfide exchange reactions with cysteine residues in a protein, while the α-chloroketone could form a stable covalent bond with another nucleophilic residue in the protein's active site. This dual reactivity could be harnessed to design highly specific probes for studying enzyme mechanisms or for use in activity-based protein profiling (ABPP), a powerful chemical proteomic technology for identifying active enzymes in complex biological samples.

Table 1: Potential Applications of this compound as a Molecular Probe

| Application Area | Proposed Mechanism of Action | Potential Research Outcome |

| Enzyme Inhibition Studies | Covalent modification of active site residues by the α-chloroketone. | Elucidation of enzyme catalytic mechanisms and identification of novel inhibitor binding sites. |

| Protein Labeling and Imaging | Attachment of a fluorescent or biotin (B1667282) tag to the phenyl ring, followed by covalent labeling of a target protein. | Visualization of protein localization and dynamics within living cells. |

| Activity-Based Protein Profiling | Irreversible binding to the active site of a specific class of enzymes. | Identification of new diagnostic or prognostic biomarkers for diseases. |

Role in the Development of Advanced Materials with Tunable Properties

The development of advanced materials with specific, tunable properties is a cornerstone of modern materials science. Functional organic molecules are often incorporated into larger polymeric or inorganic frameworks to impart desired characteristics. The structure of this compound offers several handles for such applications.

The mercapto group is well-known for its ability to bind to the surface of noble metals, such as gold and silver. This property could be exploited to create self-assembled monolayers (SAMs) on metal surfaces, modifying their electronic or optical properties. The propan-2-one and chloro functionalities provide sites for further chemical reactions, allowing for the "grafting" of this molecule onto polymer chains or other material scaffolds. By carefully selecting the subsequent chemical modifications, it may be possible to create materials with tunable properties, such as hydrophobicity, conductivity, or responsiveness to external stimuli.

Contribution to Lead Compound Discovery in Medicinal Chemistry Research

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. wikipedia.org The structural motifs present in this compound make it an interesting scaffold for lead compound discovery.

Identification of Novel Target Modulators

The combination of a reactive electrophilic center (the α-chloroketone) and a nucleophilic/metal-binding group (the mercaptan) suggests that this compound could serve as a starting point for the design of inhibitors for various enzymes. For example, many enzymes, such as cysteine proteases and certain metalloenzymes, have nucleophilic residues or metal ions in their active sites that are essential for their catalytic activity. A molecule like this compound could be modified to enhance its affinity and selectivity for the active site of a target enzyme, leading to the identification of novel modulators of its activity.

Precursor for Advanced Synthetic Intermediates

In medicinal chemistry, the synthesis of complex, biologically active molecules often relies on the availability of versatile and reactive starting materials. This compound is a prime candidate for such a role. Due to its reactive nature, it can be utilized in the development of new pharmaceuticals, particularly as a precursor for compounds with potential anticancer or antimicrobial properties. smolecule.com

The three key functional groups—the ketone, the chloro group, and the mercapto group—can all be selectively manipulated to build molecular complexity. For instance, the ketone can undergo condensation reactions to form heterocyclic structures, which are prevalent in many approved drugs. The chloro group can be displaced by a variety of nucleophiles, and the mercapto group can be alkylated or oxidized to introduce further diversity. This synthetic versatility makes it a valuable intermediate for the construction of libraries of related compounds for high-throughput screening in drug discovery campaigns.

Table 2: Potential Synthetic Transformations of this compound for Medicinal Chemistry

| Functional Group | Type of Reaction | Potential Resulting Structure | Therapeutic Area of Interest |

| Ketone | Condensation with hydrazines | Pyrazole derivatives | Anti-inflammatory, Analgesic |

| Chloro Group | Nucleophilic substitution with amines | Amino-ketone derivatives | CNS disorders, Anticancer |

| Mercapto Group | Alkylation with electrophiles | Thioether derivatives | Antiviral, Antimicrobial |

| Mercapto Group | Cyclization with dicarbonyls | Thiophene derivatives | Cardiovascular, Metabolic disorders |

Emerging Research Areas and Unexplored Reactivity in Organic and Medicinal Chemistry

While the potential applications outlined above are based on established chemical principles, there remain numerous avenues for exploring the novel reactivity and utility of this compound. The interplay between the electronically distinct functional groups on the aromatic ring and the reactive side chain could lead to unexpected and useful chemical transformations.

Future research could focus on:

Intramolecular Cyclization Reactions: Investigating conditions that could promote cyclization between the mercapto group and the α-chloroketone side chain to form novel sulfur-containing heterocyclic systems. These scaffolds could possess unique biological activities.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the chloro and mercapto groups as handles for transition metal-catalyzed reactions to build more complex molecular architectures.

Multicomponent Reactions: Employing this compound as a building block in one-pot, multicomponent reactions to rapidly generate libraries of structurally diverse compounds for biological screening.

Development of Covalent Probes for Uncharacterized Proteins: Systematically modifying the structure of this compound to create a toolbox of reactive fragments for identifying and characterizing novel protein targets.

Q & A

Q. Methodological Answer :

- NMR :

- ¹H NMR : Thiol protons (SH) appear as broad singlets near δ 1.5–3.5 ppm but are often absent due to exchange; use deuterated DMSO-d₆ to stabilize the signal.

- ¹³C NMR : The ketone carbonyl resonates at δ 205–215 ppm, while the chloro-substituted aromatic carbons appear downfield (δ 125–140 ppm) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and S-H stretch at ~2550 cm⁻¹ (weak due to H-bonding).

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks; fragmentation patterns confirm the chloro-mercaptophenyl moiety .

Validation : Cross-reference with X-ray crystallography data (e.g., SHELXL refinement ) to resolve ambiguities in peak assignments.

Advanced: How can researchers address contradictory data in the compound’s reactivity, such as unexpected nucleophilic aromatic substitution (NAS) outcomes?

Methodological Answer :

The chloro and mercapto groups create competing electronic effects:

- Chloro Substituent : Electron-withdrawing, activates the ring for NAS at meta/para positions.

- Mercapto Group : Electron-donating via resonance, directs substitution to ortho/para positions.

Q. Experimental Design :

Competition Studies : React the compound with varying nucleophiles (e.g., amines, alkoxides) under controlled conditions (solvent, temperature).

DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution and predict reactive sites. Compare results with experimental outcomes, as done for chlorophenyl trifluoromethyl ketones .

Kinetic Analysis : Monitor reaction progress via HPLC to identify dominant pathways.

Example : In similar compounds, steric hindrance from the propan-2-one group may override electronic effects, favoring substitution at less crowded positions .

Advanced: What computational approaches best predict the compound’s solubility and stability in aqueous versus organic solvents?

Q. Methodological Answer :

- COSMO-RS Simulations : Predict solubility parameters by modeling the compound’s sigma profile in solvents like water, DMSO, or THF. Validate with experimental shake-flask tests .

- Molecular Dynamics (MD) : Simulate solvation shells to assess stability; thiol groups may form hydrogen bonds in polar solvents, reducing degradation.

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to observed stability. PubChem data for analogous chlorophenyl ketones can train these models .

Data Contradictions : Discrepancies between predicted and experimental solubility often arise from solvent impurities or incomplete thiol protection.

Advanced: How does the crystal packing of this compound influence its solid-state reactivity?

Q. Methodological Answer :

- Crystallography : Use SHELXD for structure solution and SHELXL for refinement. The thiol group’s orientation in the lattice affects hydrogen-bonding networks and stability .

- Thermal Analysis : DSC/TGA reveals phase transitions; compare with XRD data to correlate packing density with decomposition temperatures.

- Solid-State NMR : Probe intermolecular interactions (e.g., Cl⋯S contacts) that may enhance or inhibit reactivity, as seen in chlorophenyl derivatives .

Case Study : In 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one, π-stacking of aromatic rings stabilizes the crystal lattice, reducing oxidative degradation .

Basic: What are the best practices for handling and storing this compound to prevent thiol oxidation?

Q. Methodological Answer :

- Storage : Under nitrogen or argon at –20°C, using amber vials to block light. Add stabilizers (e.g., BHT) at 0.1% w/w.

- Handling : Use degassed solvents (e.g., THF, DMF) and avoid transition metals that catalyze oxidation.

- Monitoring : Regularly check purity via TLC (Rf in 7:3 hexane/EtOAc) and NMR. If oxidation occurs (e.g., disulfide formation), reduce with DTT or TCEP .

Advanced: How can researchers reconcile discrepancies in DFT-calculated vs. experimentally observed UV-Vis absorption spectra?

Q. Methodological Answer :

- TD-DFT Adjustments : Include solvent effects (PCM model) and empirical scaling factors for excitation energies. For chlorophenyl ketones, CAM-B3LYP with 6-311+G(d,p) basis sets aligns better with experimental λmax .

- Experimental Calibration : Measure UV-Vis in multiple solvents (e.g., cyclohexane, methanol) to account for solvatochromism. Compare with PubChem entries for analogous structures .

Troubleshooting : Overestimated absorption wavelengths often stem from neglecting vibronic coupling or excited-state geometry relaxations.

Featured Recommendations

| Most viewed | ||

|---|---|---|